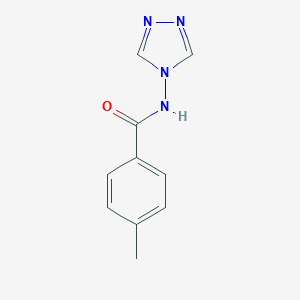

4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide

Overview

Description

“4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide” is a chemical compound with the CAS Number: 322414-12-0 and a linear formula of C10H10N4O . It has a molecular weight of 202.22 . The compound is solid in physical form .

Synthesis Analysis

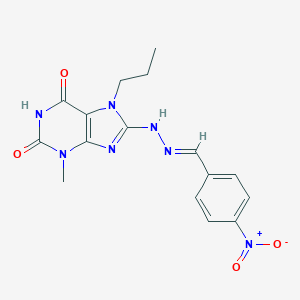

The synthesis of this compound and similar compounds has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C10H10N4O/c1-8-2-4-9(5-3-8)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) .Physical and Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 202.22 . Its linear formula is C10H10N4O .Scientific Research Applications

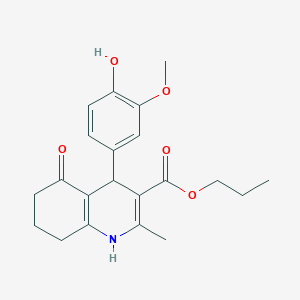

Crystal Structure and Aggregation : A study on closely related benzamides, which crystallized as ethanol monosolvates, showed the formation of centrosymmetric four-molecule aggregates through hydrogen bonds (Chinthal et al., 2020).

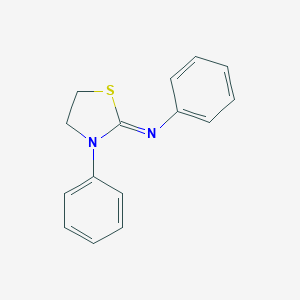

Synthesis and Complex Formation : Research into thiadiazolobenzamide derivatives and their Ni and Pd complexes highlighted the formation of new bonds between sulfur and nitrogen atoms, creating a five-membered ring. These complexes were analyzed using various spectroscopic techniques (Adhami et al., 2012).

Heterocycles Synthesis : A study on the synthesis of N-(3-methyl-5-phenyl-3,5-dihydro-4H-1,2,4triazol-4-yl)benzamide emphasized its use in creating heterocycles, with potential applications in molecular-based memory devices, displays, and optical switches due to spin crossover properties (Şahin et al., 2008).

Antimicrobial Activities : Synthesis of novel 1,2,4-triazole derivatives showed antibacterial and antifungal activities, indicating potential pharmacological applications (Mange et al., 2013).

Corrosion Inhibition : Benzimidazole derivatives were studied for their potential as inhibitors for mild steel corrosion in acidic environments, demonstrating the chemical versatility of these compounds (Yadav et al., 2013).

Angiotensin II Antagonists : Some 1,2,4-triazoles were synthesized and evaluated as angiotensin II antagonists, showing potential for therapeutic applications in controlling blood pressure (Ashton et al., 1993).

Mannich Bases Synthesis : The creation of new Mannich bases derived from 1,2,4-triazoles was investigated, with some compounds exhibiting significant antimicrobial activity (Isloor et al., 2009).

Microwave-Assisted Synthesis : A microwave-assisted synthesis method was developed for a specific triazolyl benzamide derivative, showcasing an efficient approach to synthesizing these compounds (Moreno-Fuquen et al., 2019).

Antiviral Activity Against Avian Influenza : A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, with significant antiavian influenza virus activity (Hebishy et al., 2020).

Antifungal Activities : New benzamide derivatives containing a triazole moiety were synthesized and showed good antifungal activities against several phytopathogenic fungi (Zhang et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

The compound’s solubility in acetone suggests it may have good bioavailability .

Result of Action

Similar compounds have been shown to exhibit cytotoxic activities against various tumor cell lines .

Properties

IUPAC Name |

4-methyl-N-(1,2,4-triazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-8-2-4-9(5-3-8)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXHGGYQZYQLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NN2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330936 | |

| Record name | 4-methyl-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

322414-12-0 | |

| Record name | 4-methyl-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

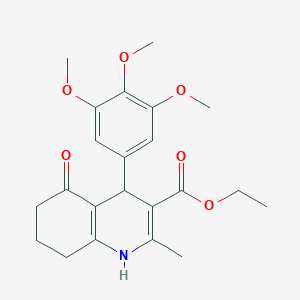

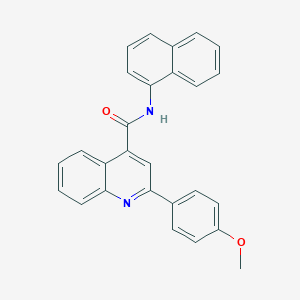

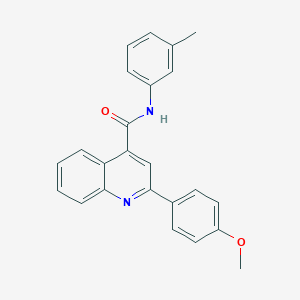

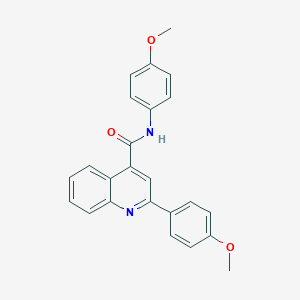

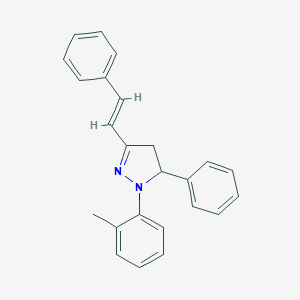

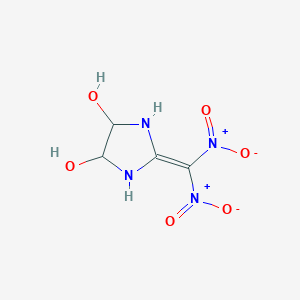

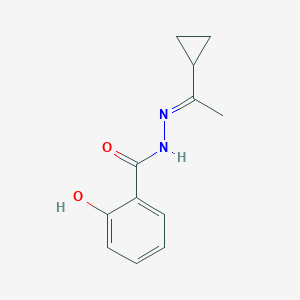

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B414851.png)

![N-{4-[4-(3,4-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B414862.png)

![N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B414864.png)

![5,5-Dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione 2-oxime](/img/structure/B414870.png)